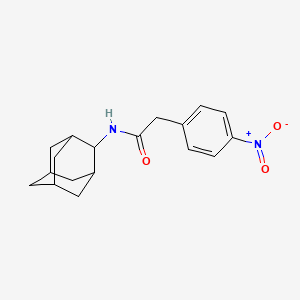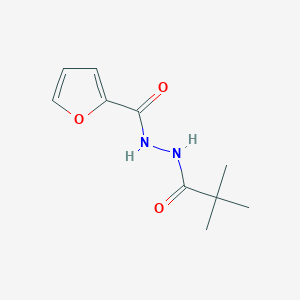![molecular formula C14H19N3O B5723645 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, commonly known as IMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that is widely used in the synthesis of various drugs and pharmaceuticals. IMPT has been found to have a broad range of biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of IMPT is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so inhibition of COX-2 activity may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
IMPT has been found to have a broad range of biochemical and physiological effects. It has been found to have antioxidant activity, which may help to protect cells from oxidative damage. IMPT has also been found to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, IMPT has been found to have analgesic activity, which may help to reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMPT in lab experiments is its broad range of biological activities. It has been found to have antibacterial, antifungal, and antiviral activities, as well as cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new drugs and pharmaceuticals. However, one limitation of using IMPT in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells as well as cancer cells, so care must be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on IMPT. One area of research is the development of new drugs and pharmaceuticals based on IMPT. Its broad range of biological activities makes it a promising candidate for the development of new antimicrobial agents and anticancer drugs. Another area of research is the investigation of the mechanism of action of IMPT. Further studies are needed to fully understand how IMPT works and how it can be used to treat various diseases. Finally, research is needed to investigate the potential toxicity of IMPT and to develop methods to mitigate any potential harmful effects.
Synthesemethoden
The synthesis of IMPT involves the reaction of 5-isopropyl-2-methylphenol with ethyl chloroacetate to form ethyl 2-(5-isopropyl-2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-(5-isopropyl-2-methylphenoxy)ethyl)hydrazine. Finally, the triazole ring is formed by the reaction of the hydrazine intermediate with sodium azide in the presence of copper sulfate.
Wissenschaftliche Forschungsanwendungen
IMPT has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been found to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. IMPT has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11(2)13-5-4-12(3)14(8-13)18-7-6-17-10-15-9-16-17/h4-5,8-11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJUVHWZGFWIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)
